molecular formula C11H17NO2 B13702744 N-Allyl-N-Boc-propa-1,2-dien-1-amine

N-Allyl-N-Boc-propa-1,2-dien-1-amine

Cat. No.: B13702744
M. Wt: 195.26 g/mol
InChI Key: IFHFPDAWMJZKAB-UHFFFAOYSA-N
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Description

Contextualization within Allene (B1206475) Chemistry

Allenes are a unique class of compounds characterized by the presence of two cumulative double bonds, which impart distinct structural and reactive properties. N-Allyl-N-Boc-propa-1,2-dien-1-amine is a prime example of a heteroatom-substituted allene, where the nitrogen atom directly attached to the allene core significantly modulates its chemical behavior.

Structural Peculiarities and Reactivity Profile of Allenes

The central carbon of the allene is sp-hybridized, while the two terminal carbons are sp2-hybridized. This arrangement results in two orthogonal π-systems, a structural feature that is central to the chemistry of allenes. This perpendicular arrangement of the double bonds means that allenes can exhibit axial chirality, even in the absence of a traditional stereocenter, when appropriately substituted.

The reactivity of allenes is rich and varied. They can participate in a wide array of chemical transformations, including:

Cycloaddition Reactions: Allenes are excellent partners in various cycloaddition reactions, such as [2+2], [3+2], and [4+2] cycloadditions, providing access to a diverse range of cyclic and heterocyclic systems.

Reactions with Electrophiles, Nucleophiles, and Radicals: The electron density of the allene system allows for reactions with a broad spectrum of reagents. Electrophilic attack can occur at the central or terminal carbons, while nucleophilic and radical additions also proceed with distinct regioselectivity.

Significance of N-Substitution in Allene Reactivity

The presence of a nitrogen substituent directly on the allene skeleton, as in this compound, has a profound impact on its reactivity. The nitrogen atom, through its lone pair of electrons, can donate electron density into the allene π-system. This electronic effect generally increases the nucleophilicity of the allene, making it more susceptible to attack by electrophiles.

Role of the N-Boc Protecting Group in Amine-Containing Substrates

The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis. orgsyn.orgmdpi.comresearchgate.net Its popularity stems from a combination of factors that make it particularly suitable for multi-step synthetic sequences.

Key Features of the N-Boc Protecting Group:

Stability: The Boc group is robust and stable under a wide range of reaction conditions, including those that are basic, nucleophilic, and involve catalytic hydrogenation. rsc.org This stability is crucial for ensuring that the protected amine does not undergo unwanted side reactions while other parts of the molecule are being modified.

Ease of Cleavage: Despite its stability, the Boc group can be readily removed under mild acidic conditions. orgsyn.orgmdpi.com Strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrochloric acid in methanol (B129727) are commonly employed for deprotection. mdpi.com This acid-lability allows for selective deprotection in the presence of other protecting groups that are sensitive to different conditions (e.g., base-labile or hydrogenation-labile groups). orgsyn.org

Influence on Reactivity: By converting the basic and nucleophilic amine into a less reactive carbamate (B1207046), the Boc group effectively masks the amine's inherent reactivity. orgsyn.org This prevents the amine from interfering with reactions targeting other functional groups within the molecule.

The presence of the N-Boc group in this compound is therefore a deliberate synthetic choice, designed to control the reactivity of the allenyl amine nitrogen while allowing for selective transformations at the allene or allyl moieties.

Overview of Synthetic Utility in Complex Molecule Construction

While specific, detailed research on the direct application of this compound in the total synthesis of complex natural products is not yet widely documented in publicly available literature, its structural motifs suggest significant potential. The combination of the allene, the allyl group, and the protected amine offers multiple handles for strategic bond formations.

The general class of N-substituted allenes, often termed allenamides, are powerful and versatile building blocks. For instance, they are known to undergo intramolecular cycloaddition reactions, where the allene can react with a tethered alkene or alkyne to construct intricate polycyclic systems. The allyl group in the title compound is perfectly positioned to participate in such intramolecular transformations, potentially leading to the formation of nitrogen-containing heterocycles, which are common cores in many biologically active molecules.

Furthermore, the allene moiety itself can be a precursor to other functional groups. For example, oxidative cleavage of one of the double bonds can lead to ketones or aldehydes, while hydration can produce enols or ketones. These transformations, combined with the subsequent reactivity of the allyl group and the eventual deprotection and functionalization of the amine, open up a wide array of synthetic possibilities for creating densely functionalized and stereochemically complex target molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

InChI

InChI=1S/C11H17NO2/c1-6-8-12(9-7-2)10(13)14-11(3,4)5/h6,9H,1-2,8H2,3-5H3

InChI Key

IFHFPDAWMJZKAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC=C)C=C=C

Origin of Product

United States

Synthetic Methodologies for N Allyl N Boc Propa 1,2 Dien 1 Amine and Its Analogs

Direct Synthesis Strategies

Direct synthetic routes to N-Allyl-N-Boc-propa-1,2-dien-1-amine involve the sequential or convergent introduction of the allyl and Boc groups onto a propa-1,2-dien-1-amine or a propargylamine (B41283) precursor.

Approaches involving N-Allylation of Propargylic or Allenic Amine Precursors

The introduction of an allyl group onto a nitrogen atom is a fundamental transformation in organic synthesis. In the context of preparing the target molecule, this can be envisioned to occur either on a propargylamine or an allenylamine core. The N-allylation of a Boc-protected propargylamine, such as tert-butyl prop-2-yn-1-ylcarbamate, represents a plausible pathway. This reaction would typically involve the deprotonation of the carbamate (B1207046) nitrogen with a suitable base, followed by nucleophilic attack on an allyl halide, such as allyl bromide.

Alternatively, one could start with propargylamine and perform the N-allylation first, followed by the introduction of the Boc group. The direct N-allylation of propargylamine can be achieved using an allyl halide under basic conditions.

Introduction of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. nih.gov The introduction of the Boc group onto an N-allylpropargylamine or N-allylallenylamine is a critical step in the synthesis of the target compound.

The protection of amines with a Boc group is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. rsc.org For a primary amine like N-allylpropargylamine, the reaction is generally straightforward. In cases where other nucleophilic functional groups are present, chemoselective protection of the amine can be crucial. The choice of solvent and base can influence the efficiency of the reaction. A variety of conditions have been developed for N-Boc protection, including catalyst-free methods in water-acetone mixtures, which offer an environmentally benign approach. rsc.org

The general reaction for the Boc protection of a secondary amine is outlined in the table below:

Reactant 1Reactant 2ReagentProduct
Secondary Amine (e.g., N-allylpropargylamine)Di-tert-butyl dicarbonate (Boc₂O)Base (e.g., Triethylamine (B128534), DMAP)N-Boc protected secondary amine

A powerful one-pot method for the synthesis of N-Boc protected secondary amines is the tandem direct reductive amination/N-Boc protection sequence. researchgate.netnih.gov This approach involves the reaction of a primary amine with an aldehyde to form an imine in situ, which is then reduced in the presence of a reducing agent and Boc₂O. This methodology efficiently generates the desired N-Boc protected secondary amine in a single operation, avoiding the isolation of intermediate amines and minimizing side reactions like over-alkylation. researchgate.net

For the synthesis of an N-allyl-N-Boc-protected amine, this could involve the reaction of allylamine (B125299) with an appropriate aldehyde, followed by reductive amination and Boc protection.

Indirect Synthetic Routes via Precursor Transformation

Indirect routes to this compound rely on the synthesis of a stable precursor, which is then converted to the final allene (B1206475) product.

From Propargylic Precursors

A common and effective strategy for the synthesis of allenes is the isomerization of a corresponding propargylic precursor. In this context, the synthesis of N-allyl-N-Boc-prop-2-yn-1-amine serves as a key intermediate. This propargylic carbamate is a known compound and is commercially available, providing a convenient starting point for the synthesis of the target molecule.

The crucial step in this indirect route is the base-catalyzed isomerization of the propargylic precursor to the desired allenic product. The base-catalyzed isomerization of N-propargylamides and carbamates has been shown to yield the corresponding N-allenyl compounds. nih.govnih.gov This transformation is believed to proceed through an equilibrium between the propargyl, allenyl, and potentially the N-alkynyl (ynamide) forms. nih.gov For many N-propargylamides and carbamates, the allenamide or allencarbamate is the thermodynamically more stable isomer, making this a favorable transformation. nih.govnih.gov

The general transformation is depicted in the following table:

Starting MaterialReagentProduct
N-Allyl-N-Boc-prop-2-yn-1-amineBase (e.g., Potassium tert-butoxide)This compound

The choice of base and reaction conditions is critical to effectively promote the isomerization while avoiding potential side reactions.

Rearrangements Leading to Allene Formation

Sigmatropic rearrangements are a powerful tool in organic synthesis for the formation of allenes. Specifically, nih.govnih.gov-sigmatropic rearrangements of propargyl-containing precursors can lead to the desired allenyl structures. One notable example is the aza-Claisen rearrangement of N-allyl ynamides, which proceeds through a concerted pericyclic transition state to furnish substituted allenamides. While the Overman rearrangement is a well-known nih.govnih.gov-sigmatropic reaction for the synthesis of allylic amines from allylic alcohols, its direct application to form allenes is not typical. nrochemistry.comorganic-chemistry.orgwikipedia.orgsynarchive.comyoutube.com However, related nih.govresearchgate.net-sigmatropic rearrangements of ynamides have been shown to be an effective method for the preparation of α-amino allenephosphonates. nih.govfigshare.com

Another relevant rearrangement is the base-catalyzed isomerization of N-propargylamides or carbamates. This reaction can furnish N-allenyl compounds, which may exist in equilibrium with their N-alkynyl tautomers (ynamides). nih.govnih.gov The outcome of this isomerization is highly dependent on the substitution pattern and the reaction conditions, with the allenamide often being the thermodynamically favored product. nih.gov

Table 1: Examples of Rearrangements Leading to Allene Formation

Starting Material Rearrangement Type Product Reference
Benzimidazolyl propargylic sulfides nih.govnih.gov-sigmatropic rearrangement Benzimidazolyl thiazoles (via allenamide intermediate) nih.gov
Propargyl phosphorimidates Palladium-catalyzed nih.govnih.gov-sigmatropic rearrangement Allenamides nih.gov
Ynamido-alcohols derived N-Boc glycinates Enolate Claisen rearrangement Functionalized allenamides acs.org
Ynamides from 1-bromopropargyl alcohols nih.govresearchgate.net-sigmatropic rearrangement of propargyl phosphites α-Amino allenephosphonates nih.govfigshare.com
N-propargylamides Base-catalyzed isomerization Allenamides nih.govnih.gov
Metal-Catalyzed Isomerization of Propargylic Amines

The isomerization of propargylic amines to their corresponding allenes is a well-established transformation, often facilitated by transition metal catalysts. Various metals, including palladium and rhodium, have been shown to effectively catalyze this reaction.

Palladium catalysts, in the presence of specific ligands, can promote the hydrogen-transfer reaction of propargylic amines to yield allenes in good yields. organic-chemistry.org For instance, the use of a palladium catalyst with (C6F5)3P has been reported for this transformation. organic-chemistry.org

Rhodium complexes are also highly effective for the isomerization of propargylic compounds. Rhodium-catalyzed coupling reactions of propargylic carbonates with silylboronates can produce allenylsilanes, demonstrating the utility of rhodium in facilitating transformations of propargylic systems. organic-chemistry.org Mechanistic studies on rhodium-catalyzed reactions of terminal alkynes have provided insights into the formation of allene intermediates. acs.orgacs.org

Gold catalysts have also been employed for the isomerization of propargylic systems. For example, a gold(I)-catalyzed rearrangement of allenyl carbinol esters proceeds via a 1,3-shift to form 1,3-butadien-2-ol esters. organic-chemistry.org While not a direct conversion of a propargylic amine, this highlights the ability of gold to activate allene precursors and facilitate rearrangements.

Table 2: Metal-Catalyzed Isomerization of Propargylic Amines to Allenes

Propargylic Amine Substrate Catalyst Ligand/Additive Solvent Temperature (°C) Yield (%) Reference
N,N-diisopropyl-3-phenylprop-2-ynylamine Palladium complex (C6F5)3P Dioxane 100 99 organic-chemistry.org
Various propargylic amines Palladium complex (C6F5)3P Dioxane 100 up to 99 organic-chemistry.org

From Allylic Systems

Isomerization of N-Allylic Amines to N-Allenyl Amines

The direct isomerization of N-allylic amines to N-allenyl amines is not a commonly reported transformation. The typical outcome of the isomerization of N-allylic amines, particularly when catalyzed by transition metals such as rhodium, ruthenium, and cobalt, is the formation of the thermodynamically more stable enamines. researchgate.netchemrxiv.orglookchem.com This process involves a 1,3-hydrogen shift from the nitrogen-adjacent carbon to the terminal carbon of the allyl group.

The formation of an allene from an allylic amine would require a more complex rearrangement, and there is a lack of substantial literature describing a general and efficient method for this direct conversion. The electronic and steric factors generally favor the formation of the conjugated enamine system over the cumulated double bonds of an allene.

Conversion of N-Allyl Propiolamides

The direct conversion of an N-allyl propiolamide (B17871) to an N-allenyl amine in a single step is not a well-documented process. However, a closely related and synthetically useful transformation is the base-catalyzed isomerization of N-propargyl amides to allenamides. nih.govnih.gov A propiolamide is a specific type of N-propargyl amide where the alkyne is terminal and attached to a carbonyl group. This isomerization provides a viable route to the allenyl amine core structure from a propargyl-type precursor. The reaction is typically promoted by a base and proceeds to give the allenamide, which is often more stable than the corresponding ynamide. nih.gov

Table 3: Base-Catalyzed Isomerization of N-Propargyl Amides to Allenamides

N-Propargyl Amide Substrate Base Solvent Product Reference
N-propargylamide/carbamate Base Not specified Allenamide/Allencarbamate nih.govnih.gov

Reactivity and Mechanistic Investigations of N Allyl N Boc Propa 1,2 Dien 1 Amine

Cyclization Reactions

Intramolecular Cyclization Pathways

Transition metal catalysts play a pivotal role in the intramolecular cyclization of N-allyl allenes like N-Allyl-N-Boc-propa-1,2-dien-1-amine. thieme-connect.de Metals such as palladium, rhodium, gold, and silver can activate the allene (B1206475) moiety towards nucleophilic attack, or in some cases, participate in oxidative cyclization to form metallacycle intermediates. thieme-connect.deacs.org The choice of metal and ligands is crucial as it can dictate the reaction pathway, influencing regioselectivity and enabling tandem reactions that increase molecular complexity. thieme-connect.deorganic-chemistry.org For instance, carbophilic Lewis acids like Au(I) and Ag(I) typically activate the allene by coordination, making it more electrophilic. thieme-connect.denih.gov In contrast, metals like Pd(0) can undergo oxidative addition to form a π-allyl complex, which then engages the allene in a subsequent cyclization step. thieme-connect.de The resulting vinylmetal intermediate from these cyclizations is often trapped in subsequent cross-coupling reactions, further diversifying the products. thieme-connect.de

While direct [2+2] cycloadditions on this compound are specific, analogous systems demonstrate the feasibility of such pathways. For example, palladium catalysts can initiate a cascade reaction in N-allyl ynamides, which proceeds through a ketenimine intermediate—an isomer of the allene system. This cascade involves an N-to-C allyl transfer followed by an intramolecular [2+2] cycloaddition. This tandem sequence is often highly stereoselective and can produce bridged and fused bicyclic imines, depending on the substitution pattern of the alkene. The reaction highlights how a single catalyst can orchestrate multiple bond-forming events, including a formal cycloaddition, to rapidly build complex molecular architectures.

Table 1: Example of a Pd-Catalyzed Formal [2+2] Cycloaddition Cascade

Starting Material Type Catalyst Key Transformation Product Type
N-Allyl Ynamide Pd(OAc)₂ / Ligand N-to-C Allyl Transfer Fused or Bridged Bicycloimines
Intramolecular Ketenimine-[2+2] Cycloaddition

The regiochemical outcome of the intramolecular cyclization of this compound is largely governed by stereoelectronic principles, often summarized by Baldwin's rules. The allene moiety presents two potential sites for nucleophilic attack by the tethered nitrogen: the central sp-hybridized carbon (C2) and the terminal sp2-hybridized carbon (C3).

5-exo-dig Cyclization: Attack of the nitrogen at the central carbon (C2) of the allene system results in a five-membered ring. This pathway is classified as "5-exo-dig" and is generally favored according to Baldwin's rules. The trajectory of the nucleophilic attack is well-aligned with the π-orbital of the allene, leading to a lower activation barrier. nih.gov

5-endo-trig Cyclization: Attack at the terminal carbon (C3) would also form a five-membered ring but is classified as "5-endo-trig". This mode of cyclization is generally considered disfavored because it requires a more strained geometry in the transition state, where the attacking nucleophile approaches the trigonal center from within the newly forming ring. nih.gov

However, factors such as the catalyst, ligands, and substrate geometry can sometimes override these general preferences. acs.org Gold-catalyzed amination of diyne-enes, for instance, has been shown to favor a 6-endo cyclization pathway initially, demonstrating that kinetic and thermodynamic factors beyond simple orbital overlap can control the outcome. nih.gov In rhodium-catalyzed cycloisomerizations of allenenes, the choice of auxiliary ligands can switch the selectivity between exo and endo pathways. acs.org

Table 2: Baldwin's Rules for Cyclization Favorability

Ring Size Cyclization Type Favorability
5 exo-dig Favored
5 endo-dig Favored
5 exo-trig Favored
5 endo-trig Disfavored

The allene functionality in this compound is a suitable precursor for the formation of vinyl- or alkylidenecyclopropanes. This transformation can be achieved through various metal-catalyzed pathways. While traditional methods often involve the cycloaddition of allenes with diazo compounds, newer strategies leverage different catalytic cycles. acs.org

Table 3: Selected Metal-Catalyzed Cyclopropanation and Related Reactions of Allenes

Substrate Type Catalyst Reaction Type Product
Allenic Diazo Esters Copper (Cu) Intramolecular Cyclopropanation Bicyclic Methylenecyclopropanes thieme-connect.de
Cyclopropanols + Allenes Cobalt (Co) Formal [3+2] Cycloaddition 3-Alkylidenecyclopentanols acs.org
Cyclopropenyl Carbinols Rhodium (Rh) / Nickel (Ni) Addition / β-OH Elimination Alkylidenecyclopropanes acs.org

Achieving high levels of stereocontrol is a key objective in the synthesis of complex heterocyclic molecules from precursors like this compound. Annulation reactions, which involve the formation of a new ring, can be rendered stereoselective through the use of chiral catalysts or by leveraging the inherent chirality of the substrate.

Various metal catalysts have been successfully employed to control the stereochemical outcome of annulations involving allenes. Gold-catalyzed enantioselective [3+2] dipolar cycloadditions between N-allenyl amides and nitrones, using chiral phosphoramidate (B1195095) ligands, produce 4-alkylidenyl isoxazolidine (B1194047) derivatives with excellent enantioselectivities. rsc.org Similarly, rhodium(III) catalysts have been used for the asymmetric allylic cyclization of cyclohexadienone-tethered allenes. rsc.org Cobalt catalysts paired with chiral Salox ligands have enabled the enantioselective C-H/N-H annulation of aryl sulfonamides with allenes to produce C-N axially chiral sultams. rsc.org These catalyst-controlled annulations demonstrate that the regioselectivity and stereoselectivity of the cyclization can be precisely manipulated, providing access to a wide range of structurally diverse and enantioenriched heterocyclic compounds. organic-chemistry.org

Table 4: Examples of Stereoselective Annulations of Allenes

Reaction Type Catalyst System Ligand Type Product Type Stereocontrol
[3+2] Dipolar Cycloaddition Au(I) Chiral Phosphoramidate 4-Alkylidenyl Isoxazolidines Excellent Enantioselectivity rsc.org
C-H/N-H Annulation Co(II) Chiral Salox Axially Chiral Sultams High Enantioselectivity rsc.org
Allylic Cyclization Rh(III) Chiral Cyclopentadienyl Spirocyclic Compounds High Enantioselectivity rsc.org
Radical Cascade Cyclizations

The allene functionality in this compound is a key reactive site for radical cyclizations. While specific studies on this exact molecule are not prevalent, the reactivity of analogous allenamides provides significant insight into the expected mechanistic pathways. Radical cyclizations of allenamides have been shown to be highly regioselective, favoring addition to the central carbon of the allene. This preference leads to the formation of an allylic radical, which is more stable than the alternative vinyl radical that would result from addition to a terminal carbon.

In a typical reaction, a radical initiator, such as AIBN, is used in conjunction with a radical mediator like tributyltin hydride. The initially formed radical adds to the central carbon of the allene in an exo or endo fashion, depending on the tether connecting the radical precursor to the allene. For N-tethered systems analogous to this compound, this cyclization can lead to the formation of nitrogen-containing heterocycles. The feasibility of tandem radical cyclizations, where the initially formed allylic radical participates in a subsequent cyclization, has also been established, opening pathways to more complex polycyclic structures.

A notable example of a related transformation is the trifunctionalization of allenes initiated by an amidyl radical cyclization. In a metal-free, visible-light-mediated process, an amidyl radical can add to the proximal double bond of an allene, generating a vinyl radical. This intermediate can then be trapped by other radical species, leading to the functionalization of all three carbons of the original allene moiety.

Interactive Data Table: Radical Cyclization of Allenamides

EntrySubstrateReagent and ConditionsProduct(s)Yield (%)Reference
1N-(2-bromobenzyl)penta-1,2-dienamiden-Bu3SnH, AIBN, benzene, reflux3-vinylidene-3,4-dihydroisoquinolin-1(2H)-one75
2N-(2-iodobenzyl)penta-1,2-dienamiden-Bu3SnH, AIBN, benzene, reflux3-vinylidene-3,4-dihydroisoquinolin-1(2H)-one80
3N-(2-bromophenyl)penta-1,2-dienamiden-Bu3SnH, AIBN, benzene, reflux3-vinylideneindolin-2-one65
Metal-Free Cyclization Processes

Metal-free cyclization processes offer an environmentally benign alternative for the transformation of this compound. While direct examples with this specific allene are not extensively documented, related systems demonstrate the potential of such reactions. For instance, N-Boc-N-propargylenamines undergo a base-promoted 5-exo-dig cyclization to furnish multisubstituted pyrroles. This type of transformation, despite occurring under basic conditions, can lead to the cleavage of the N-Boc group. The reaction is rapid and tolerates a wide range of functional groups, affording N-H-pyrroles in high yields.

Furthermore, metal-free photoredox catalysis has emerged as a powerful tool for intramolecular cyclizations. For example, N-aryl acrylamides can be cyclized to oxindoles using an organic photocatalyst under visible light irradiation. This approach highlights the potential for activating the allylic or allenic system within this compound towards cyclization without the need for transition metals.

Intermolecular Cycloaddition Reactions

Reactions with Dienophiles (e.g., Diels-Alder type)

The allene moiety of this compound can potentially participate as a dienophile in Diels-Alder reactions. Allenes are known to undergo [4+2] cycloadditions with conjugated dienes. The reaction can proceed through either a concerted or a stepwise mechanism involving a diradical intermediate. Computational studies on the Diels-Alder reaction of allene with butadiene suggest that a single ambimodal transition state can lead to both the concerted [4+2] cycloadduct and a diradical intermediate that can subsequently form either the Diels-Alder adduct or a [2+2] cycloadduct.

The reactivity of the allene as a dienophile is influenced by its substituents. Electron-withdrawing groups on the allene can enhance its reactivity in normal-electron-demand Diels-Alder reactions. The Boc group on the nitrogen atom in this compound is generally considered electron-withdrawing, which could activate the allene for such cycloadditions.

Multi-component Reactions

This compound is a promising substrate for multi-component reactions, which allow for the rapid construction of complex molecules in a single step. The allene and allyl functionalities provide multiple points of reactivity that can be exploited in such transformations.

For instance, copper-catalyzed three-component coupling reactions of allenes, imines, and bis(pinacolato)diboron (B136004) have been developed to synthesize borylated homoallylic amines with high regio- and diastereocontrol. In this process, the allene undergoes regioselective insertion into a Cu-B bond to form an allylcopper intermediate, which then adds to the imine. A similar three-component coupling of allenes, imines, and organometallics can generate substituted homoallylic amines.

Nickel-catalyzed multicomponent coupling reactions of alkenes, aldehydes, and amides have also been reported for the synthesis of allylic amines. These reactions provide a modular approach to complex amine structures and highlight the potential for incorporating the allyl and amine functionalities of the target molecule into more elaborate products.

Interactive Data Table: Copper-Catalyzed Three-Component Coupling of Allenes, Imines, and B2pin2

EntryAlleneImineProductYield (%)drReference
1PhenylalleneN-benzylidene-4-methylbenzenesulfonamideN-(1,3-diphenylallyl)-4-methyl-N-((trimethylsilyl)methyl)benzenesulfonamide95>98:2
2CyclohexylalleneN-benzylidene-4-methylbenzenesulfonamideN-(1-cyclohexyl-3-phenylallyl)-4-methyl-N-((trimethylsilyl)methyl)benzenesulfonamide88>98:2
31,2-HeptadieneN-(4-methoxybenzylidene)-4-methylbenzenesulfonamideN-(1-(4-methoxyphenyl)-2-methyleneheptyl)-4-methyl-N-((trimethylsilyl)methyl)benzenesulfonamide91>98:2

Rearrangement Reactions

-Wittig-Type Rearrangements

The N-allyl group in this compound makes it a suitable candidate for aza--Wittig rearrangements. This type of sigmatropic rearrangement involves the transformation of α-metalated tertiary amines into rearranged metal amides, ultimately yielding homoallylic secondary amines. The reaction proceeds through a concerted, five-membered cyclic transition state and is known to occur with a high degree of stereocontrol, including the potential for chirality transfer.

The aza--Wittig rearrangement is typically initiated by deprotonation at the carbon atom alpha to the nitrogen in the non-allylic substituent. In the case of this compound, this would be the carbon of the propadienyl group. The resulting carbanion would then undergo the-sigmatropic shift. It is important to note that the aza--Wittig rearrangement can be in competition with the-Wittig rearrangement, which is a non-concerted process that proceeds through a radical pair. Lower temperatures generally favor the-rearrangement.

Studies on N-allyl-N-aryl glycine (B1666218) methyl ester derivatives have shown that treatment with a suitable base and a boron triflate can effect an aza--Wittig rearrangement to provide N-aryl allylglycine methyl ester derivatives in good yield and with moderate to good diastereoselectivity. Similarly, the aza--Wittig rearrangement of N-alkyl N-allyl α-amino esters has been investigated, highlighting the role of Lewis acids in promoting the reaction.

Sigmatropic Shifts of the Allyl Group

Sigmatropic rearrangements are concerted, uncatalyzed intramolecular reactions where a sigma-bond migrates across a π-electron system. rsc.org In this compound, the allyl group can potentially undergo nih.govnih.gov and nih.govnih.gov sigmatropic shifts.

A nih.govnih.gov-sigmatropic rearrangement in this context would likely proceed via the formation of an ammonium (B1175870) ylide intermediate. Such rearrangements are well-documented for allylic amines, particularly in the Sommelet–Hauser rearrangement of quaternary ammonium salts. nih.gov For this compound, this would involve the formation of a transient ylide, leading to the migration of the allyl group from the nitrogen atom to an adjacent carbon. This class of reaction is a powerful tool for carbon-carbon bond formation. nih.govnih.gov

The nih.govnih.gov-sigmatropic rearrangement , exemplified by the Cope and Claisen rearrangements, involves a 1,5-diene or allyl vinyl ether system, respectively. nih.govrsc.org The structure of this compound contains a 1-aza-1,5-diene framework, making it a candidate for an aza-Cope rearrangement. This pericyclic reaction would involve a concerted reorganization of six electrons, leading to a constitutional isomer. The feasibility and outcome of such rearrangements are often dictated by thermodynamic factors and the specific substitution pattern of the molecule. nih.gov Allenamides can also undergo a tandem sequence initiated by a 1,3-hydrogen shift to form a 1,3,5-hexatriene, which then participates in further pericyclic reactions. rsc.org

Nucleophilic and Electrophilic Additions to the Allene Moiety

The allenic group, with its two orthogonal π-bonds, is susceptible to attack by both nucleophiles and electrophiles. The electron-donating nitrogen atom, although its effect is tempered by the Boc-protecting group, generally activates the allene for electrophilic attack at the central carbon, which in turn primes the terminal carbons for nucleophilic addition.

Hydrofunctionalization Reactions (e.g., Hydroamination, Hydroarylation)

Hydrofunctionalization of allenes is an atom-economical method for producing functionalized allylic structures. nih.gov For N-allenyl derivatives, these reactions can be catalyzed by various transition metals, with the regiochemical outcome (linear vs. branched product) often depending on the specific catalyst and conditions employed.

Hydroarylation: The copper-catalyzed addition of (hetero)aryl nucleophiles to N-allenyl derivatives proceeds with complete regio- and stereoselectivity to afford the linear (E)-allylic product in moderate to excellent yields. This atom-economical method represents a significant advancement in C-C bond formation via allene hydrofunctionalization. nih.gov Gold-catalyzed hydroarylation of allenamides has also been shown to be highly stereoselective. nih.gov

Hydroamination: The intermolecular hydroamination of allenamides can be achieved using gold(I) catalysts, which facilitate the addition of arylamines to deliver allylamino E-enamides stereoselectively and in high yields. nih.gov Rhodium-catalyzed systems have also been developed for the enantioselective hydroamination of allenes, typically yielding valuable branched allylic amines. researchgate.net

Reaction TypeCatalyst SystemNucleophileProduct TypeSelectivity
HydroarylationCopper(Hetero)arenesLinear(E)-allylic, Regio- and Stereoselective
HydroarylationGold(I)Arenes, FuransLinear(E)-enamide, Stereoselective
HydroaminationGold(I)ArylaminesLinear(E)-enamide, Stereoselective
HydroaminationRhodium(I) / JosiphosAnilinesBranchedEnantioselective

Carboxylation Reactions

The addition of carboxylic acids across the allene moiety, known as hydrocarboxylation, has been successfully performed using copper catalysis. This reaction is highly regio- and stereoselective, with the carboxylate group adding to the terminal carbon of the allene. researchgate.net This ligand-free system, utilizing catalytic copper combined with a mild base, represents the first copper-catalyzed example of intermolecular C-O bond formation through allene hydrofunctionalization. researchgate.net

Reductive Additions

Reductive additions to the allene system involve the concurrent addition of a hydride and another fragment. Key examples include hydroboration and hydrosilylation, which furnish versatile organoborane and organosilane intermediates, respectively.

Hydroboration and Hydrosilylation: The hydroboration and hydrosilylation of related N-heteroarenes can proceed with high selectivity, though the specific reactivity of an acyclic allenamine like this compound is less documented. Catalytic systems based on rhodium, zinc, and other metals have been used to achieve 1,2- or 1,4-hydroboration of N-heterocycles, yielding N-boryl enamines. Similarly, iridium-catalyzed hydrosilylation of N-heteroaromatics is a highly active and selective method for producing dearomatized N-silyl azacyclic products. nih.gov These reactions typically involve the formation of a metal-hydride species that adds across a C=C or C=N bond.

Catalytic Hydrogenation: The complete reduction of the allene and allyl groups can also be considered. Per-hydrogenation of a related allenamide using a standard hydrogenation catalyst has been reported to yield the fully saturated alkyl amide. nih.gov More sophisticated ruthenium-based catalysts are capable of hydrogenating amides, typically proceeding with C-N bond cleavage to yield an amine and an alcohol. nih.govnih.gov

Transition Metal-Catalyzed Transformations

Beyond hydrofunctionalization, this compound and related allenamides are versatile substrates for a wide array of transition metal-catalyzed reactions. These transformations leverage the unique electronic properties of the allene and the coordinating ability of the nitrogen and carbonyl groups to construct complex molecular architectures.

Palladium catalysis is particularly prominent, enabling intramolecular cyclizations of propargyl biscarbamates to generate allenamides, which can then undergo further cyclization. nih.gov Copper(I) catalysts are effective not only in hydrofunctionalization but also in C-N bond formation to synthesize allenamides from allenyl halides. nih.gov Gold and rhodium catalysts, as mentioned, are key in hydroamination and hydroarylation reactions. nih.govresearchgate.net Furthermore, ruthenium complexes have been employed for the cyclocarbonylation of allenyl amines to produce γ-lactams under mild conditions.

Metal CatalystReaction TypeSubstrate TypeProduct Type
Palladium(0)Intramolecular CyclizationPropargyl biscarbamateCyclic Allenamides
Copper(I)Hydroarylation / HydrocarboxylationN-Allenyl derivativeLinear (E)-Allylic Arenes / Esters
Gold(I)Hydroamination / HydroarylationAllenamideAllylamino (E)-enamides
Rhodium(I)Enantioselective HydroaminationAlleneBranched Allylic Amines
RutheniumCyclocarbonylation5-Aminopenta-1,2-dieneγ-Lactam

Palladium-Catalyzed Processes

Palladium catalysis offers a powerful tool for the functionalization of allenes. In the context of this compound, palladium catalysts can initiate cyclization cascades through various mechanisms, including aminopalladation and carbopalladation.

The palladium-catalyzed cyclization of amino allenes with allylic halides is a known method for synthesizing 2,5-dihydropyrroles and 1,2,3,6-tetrahydropyridines. It is proposed that such transformations with this compound would likely proceed through a Pd(II)-catalyzed pathway. The reaction mechanism is thought to involve the coordination of the palladium catalyst to the allene, followed by an intramolecular nucleophilic attack of the nitrogen atom.

In a related context, palladium-catalyzed difunctional fluoroalkylative carbonylation of 1,3-enynes has been developed to produce fluoroalkylated allenyl primary amides. acs.org A proposed mechanism involves the formation of an allenyl radical, which is trapped by a Pd(I) species to form a Pd(II)-allenyl complex. acs.org Subsequent carbon monoxide insertion and reaction with an amine source yield the final product. acs.org While not a direct cyclization of the starting amine, this highlights the reactivity of the allenyl moiety towards palladium-mediated carbonylation and amination.

Furthermore, palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides provides access to aza[3.1.0]bicycles. nih.gov This reaction proceeds via an amidopalladation followed by β-hydride elimination. nih.gov This suggests that the allyl group in this compound could undergo similar aminopalladation reactions.

Detailed mechanistic studies on the palladium-catalyzed oxidative carbocyclization-borylation of enallenes have shown the crucial role of chiral phosphoric acid co-catalysts in determining enantioselectivity. nih.gov These studies suggest that the chiral phosphate (B84403) anion acts as a ligand for palladium during the stereodetermining cyclization step. nih.gov

Catalyst System Reactant Type Product Type Key Mechanistic Steps
Pd(II) complexesAmino allenes and allylic halides2,5-dihydropyrroles, 1,2,3,6-tetrahydropyridinesAllene coordination, intramolecular aminopalladation. researchgate.net
Pd(0)/Fluoroalkyl halide/CO/Amine1,3-EnynesAllenyl primary amidesRadical formation, Pd(I) trapping, CO insertion, amination. acs.org
Pd(OAc)₂/OxidantVinyl cyclopropanecarboxamidesAza[3.1.0]bicyclesAmidopalladation, β-hydride elimination. nih.gov
Pd(0)/Chiral Phosphoric Acid/OxidantEnallenesBorylated cyclopentenesOxidative addition, carbocyclization, borylation. nih.gov

Gold-Catalyzed Processes

Gold catalysts, known for their strong π-acidity, are particularly effective in activating allenes and alkynes for nucleophilic attack. For this compound, gold catalysis can facilitate intramolecular hydroamination and cycloisomerization reactions.

Gold(I)-catalyzed intramolecular hydroamination of unactivated olefins in alkenyl carbamates provides a mild and efficient route to nitrogen heterocycles. organic-chemistry.org The proposed mechanism involves the coordination of the gold catalyst to the alkene, followed by an outer-sphere attack of the carbamate (B1207046) nitrogen. organic-chemistry.org Subsequent protonolysis releases the product and regenerates the catalyst. organic-chemistry.org This methodology is applicable to the synthesis of various heterocyclic systems, including piperidines. organic-chemistry.org

In the case of allenic hydroxylamine (B1172632) derivatives, gold-catalyzed cycloisomerization can lead to the formation of N-hydroxypyrrolines and other related heterocycles. mdpi.com Mechanistic studies suggest that the reaction proceeds through the activation of the allene by the gold catalyst, followed by intramolecular nucleophilic attack. mdpi.com

Furthermore, gold(I)-catalyzed intramolecular dihydroamination of allenyl ureas has been shown to produce bicyclic imidazolidin-2-ones with high diastereoselectivity. nih.gov The reaction is believed to proceed through hydroamination of the allene followed by intramolecular cyclization of the resulting alkene. nih.gov

Catalyst System Substrate Type Product Type Proposed Mechanistic Feature
[Au(PPh₃)Cl]/AgOTfAlkenyl CarbamatesProtected Nitrogen HeterocyclesOuter-sphere nucleophilic attack of nitrogen on Au-complexed olefin. organic-chemistry.org
JohnPhosAuNTf₂Allenyl IndolesCyclized ProductsNucleophilic attack of indole (B1671886) C3 on Au(I)-activated allene. mdpi.com
(IPr)AuCl/AgPF₆N-δ-allenyl ureasBicyclic imidazolidin-2-onesIntramolecular dihydroamination of the allene. nih.gov
AuCl₃ or Au(PH₃)ClBromoallenyl KetonesBromofuransLigand-dependent regioselectivity in 1,2-migrations. nih.govnih.gov

Rhodium-Catalyzed Processes

Rhodium catalysts are well-known for their ability to catalyze a wide range of transformations, including hydroamination and C-H activation reactions. For this compound, rhodium catalysis could lead to the formation of various amine and heterocyclic products.

Rhodium-catalyzed asymmetric hydroamination of allylamines using chiral BIPHEP-type ligands has been reported to produce enantioenriched 1,2-diamines in good yields and with excellent enantioselectivities. nih.gov This transformation is highly sought after for the synthesis of chiral amines, which are important in pharmaceuticals. nih.gov

Mechanistic studies on the rhodium-catalyzed asymmetric isomerization of allylamines to enamines suggest a modified allylic mechanism. researchgate.net This involves N-coordination of the allylamine (B125299) to Rh(I), followed by intramolecular isomerization to an η²-(C,C)-coordinated species, oxidative addition of a C-H bond to form a Rh(III)-allyl complex, and finally hydrogen transfer. researchgate.net

Furthermore, rhodium(I)-catalyzed direct amidation of N-Boc-protected amines with arylboroxines provides a novel route to secondary benzamides. organic-chemistry.org The proposed mechanism involves the fluoride-induced activation of boroxines, followed by rhodium-catalyzed coupling with the carbamate. organic-chemistry.org

Catalyst System Substrate Type Product Type Key Reaction Feature
[Rh(cod)₂]BF₄/(R)-MeO-BIPHEPAllylaminesChiral 1,2-diaminesEnantioselective hydroamination. nih.gov
Rh(I)/chiral phosphine (B1218219)AllylaminesEnaminesAsymmetric isomerization via a modified allylic mechanism. researchgate.net
Rh(I)/KFN-Boc-amines and arylboroxinesSecondary benzamidesDirect amidation via coupling. organic-chemistry.org
[Cp*RhCl₂]₂/AgSbF₆Imines and 2-phenylpyridineα-branched aminesImine arylation with substrate inhibition. nih.gov

Iridium-Catalyzed Processes

Iridium catalysts have emerged as powerful tools for asymmetric allylic substitution reactions, often providing complementary regioselectivity to palladium catalysts. For this compound, iridium catalysis can be expected to facilitate enantioselective amination reactions.

Iridium-catalyzed asymmetric allylic amination of ammonia (B1221849) and ammonia surrogates has been developed to produce α-branched primary allylic amines in high yields and enantiomeric excess. organic-chemistry.orgacs.org These reactions typically utilize phosphoramidite (B1245037) ligands and favor the formation of the branched product. organic-chemistry.org

Furthermore, iridium-catalyzed asymmetric ring-opening reactions of N-Boc-azabenzonorbornadiene with secondary amines have been shown to yield 1,2-trans-diamine derivatives with high enantioselectivity. nih.gov This demonstrates the utility of iridium catalysts in the stereoselective formation of C-N bonds.

The enantioselective synthesis of N-allylindoles has been achieved through a sequence of iridium-catalyzed asymmetric allylic amination of 2-alkynylanilines followed by a transition-metal-catalyzed cyclization. nih.gov This highlights the potential for tandem catalytic processes involving iridium.

Catalyst System Reactant Types Product Type Key Features
[Ir(COD)Cl]₂/Phosphoramidite LigandAllylic carbonates and ammonia surrogatesBranched primary allylic aminesHigh regioselectivity and enantioselectivity. organic-chemistry.orgacs.org
[Ir(COD)Cl]₂/(S)-BINAPN-Boc-azabenzonorbornadiene and secondary amines1,2-trans-diamine derivativesAsymmetric ring-opening with high enantioselectivity. nih.gov
Ir(I)/N-Heterocyclic CarbeneIntramolecular allylic amination substratesIndolopiperazinones, piperazinonesHigh yields and excellent enantioselectivities. nih.gov
Ir catalyst/Lewis AcidAllylic alcohols and aminesBranched allylic aminesDirect amination with high regio- and enantioselectivity. berkeley.edu

Copper-Catalyzed Processes

Copper catalysis provides an economical and versatile platform for the synthesis of nitrogen-containing heterocycles. The reactivity of this compound in the presence of copper catalysts can be expected to lead to a variety of cyclized products.

Copper-catalyzed tandem reactions are powerful tools for constructing N-containing heterocycles. researchgate.net For instance, copper-catalyzed cascade reactions have been utilized in the synthesis of oxazepines and diazepines. acs.org Mechanistically, these reactions can involve the activation of a functional group by the copper catalyst, followed by intramolecular cyclization. acs.org

The synthesis of 1,2,4-triazoles has been achieved through a copper-catalyzed tandem double addition-oxidative cyclization. nih.gov The proposed mechanism involves the activation of a nitrile by Cu(OAc)₂, reaction with an amine, and subsequent cyclization. nih.gov

Furthermore, copper-catalyzed additions of amine derivatives to alkenes can lead to the formation of saturated nitrogen heterocycles. nih.gov These reactions can proceed through either polar or radical pathways, depending on the specific substrates and reaction conditions. nih.gov

Catalyst System Reaction Type Product Type Mechanistic Aspect
Cu(OTf)₂/K₂CO₃Cascade cyclizationOxazepines/diazepinesActivation of a propargyl group followed by cyclization. acs.org
Cu(OAc)₂Tandem double addition-oxidative cyclization1,2,4-TriazolesActivation of nitrile and subsequent reaction with amine. nih.gov
Cu(II)/LigandAlkene difunctionalizationSaturated N-heterocyclesCan involve both polar and radical pathways. nih.gov
Cu(I)Amine-mediated yne-propargylic substitutionN-containing heterocyclesFormation of C-N bonds. rsc.org

Cobalt-Catalyzed Processes

Cobalt catalysts offer unique reactivity in organic synthesis, particularly in C-H activation and cycloaddition reactions. The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, is a prominent example of cobalt-mediated synthesis.

The intramolecular Pauson-Khand reaction of a substrate like this compound, which contains both an alkene (the allyl group) and an alkyne equivalent (the allene), could potentially lead to the formation of bicyclic cyclopentenones. The generally accepted mechanism involves the formation of a cobalt-alkyne complex, followed by alkene coordination and insertion to form a metallacycle. mdpi.com Subsequent CO insertion and reductive elimination yield the cyclopentenone product. mdpi.comwikipedia.org

Recent mechanistic investigations of cobalt-catalyzed C(sp²)-H bond functionalization have provided insights into the catalytic cycle, which can involve Co(I)/Co(III) or even Co(IV) species depending on the coupling partner. nih.gov

Furthermore, cobalt-catalyzed dehydrogenation of alkyl amines has been developed, demonstrating the ability of cobalt to activate sp³ C-H bonds. acs.org

Reaction Type Catalyst Potential Product from this compound General Mechanism
Pauson-Khand ReactionCo₂(CO)₈Bicyclic cyclopentenone[2+2+1] cycloaddition of allene, alkene, and CO. mdpi.comwikipedia.orgnih.gov
C-H FunctionalizationCo(III) complexesAnnulated heterocyclesCo(I)/Co(III) or Co(IV) catalytic cycles. nih.gov
DehydrogenationCo(I) complexEnamineActivation of sp³ C-H bonds. acs.org

Ruthenium-Catalyzed Processes

Ruthenium catalysts are renowned for their utility in olefin metathesis, a powerful tool for the formation of carbon-carbon double bonds. For a diene-containing substrate like this compound, ring-closing metathesis (RCM) is a highly probable transformation.

Ruthenium-catalyzed RCM would involve the reaction between the allyl group and one of the double bonds of the allene moiety to form a cyclic compound. The choice of the ruthenium catalyst (e.g., Grubbs' or Hoveyda-Grubbs' catalysts) can influence the efficiency and selectivity of the reaction.

Beyond metathesis, ruthenium catalysts are also capable of mediating redox-neutral C-H activation reactions. For instance, the synthesis of N-substituted indoles has been achieved via a ruthenium-catalyzed redox-neutral C-H activation involving N-N bond cleavage. berkeley.edu While not directly applicable to the cyclization of this compound, this highlights the broader reactivity of ruthenium in C-H functionalization.

Furthermore, ruthenium catalysts can promote the redox-neutral synthesis of amides from alcohols and nitriles, proceeding through a hydrogen transfer mechanism. researchgate.net

Reaction Type Catalyst Type Potential Product from this compound General Mechanistic Feature
Ring-Closing MetathesisGrubbs' or Hoveyda-Grubbs' catalystsCyclic amineFormation of a new C=C bond with elimination of a small olefin.
C-H Activation/AnnulationRu(II) complexesIndole derivatives (from related substrates)Redox-neutral C-H activation with an internal oxidant. berkeley.edu
Redox-Neutral Amide SynthesisRu-hydride complexesAmides (from alcohols and nitriles)Hydrogen transfer mechanism. researchgate.net

Mechanistic Pathways

π-Allyl Intermediates

The formation of π-allyl intermediates is a common feature in transition metal-catalyzed reactions of allylic compounds, and this compound is no exception. In palladium-catalyzed reactions, the coordination of the palladium(0) catalyst to the allene moiety can lead to the formation of a π-allylpalladium complex. This can occur through several pathways, including the carbopalladation of the allene. For instance, in the presence of an aryl or vinyl halide, oxidative addition of the halide to the Pd(0) catalyst generates a Pd(II) species, which can then undergo carbopalladation of the allene to form a π-allylpalladium intermediate. This intermediate is a key branching point for various subsequent transformations, including nucleophilic attack and cyclization reactions.

The structure of the π-allyl intermediate can influence the regioselectivity of the subsequent bond-forming step. The substituents on the allyl fragment and the nature of the ligands on the palladium center play a crucial role in determining the preferred site of nucleophilic attack.

Carbocation Pathways

While many transition metal-catalyzed reactions of allenes proceed through organometallic intermediates, carbocationic pathways can also be operative, particularly in the presence of electrophilic catalysts such as gold(I) complexes. In the case of this compound, the activation of the allene moiety by a gold(I) catalyst can lead to the formation of a vinylgold species, which can then rearrange to a more stable allyl cation intermediate. This cationic species is highly electrophilic and can be trapped by intramolecular nucleophiles, such as the tethered Boc-protected amine, leading to cyclization products.

Deuterium labeling studies in related systems have provided evidence for the involvement of allyl cation intermediates through processes like 1,4-hydride shifts. beilstein-journals.orgnih.gov The stability of the carbocation is a key factor in determining the reaction pathway, with more substituted carbocations being more favorable. The formation of these cationic intermediates opens up possibilities for a range of cyclization and rearrangement reactions that are distinct from those proceeding through neutral organometallic species.

Cyclometallated Intermediates

Cyclometallated intermediates, formed through the intramolecular activation of a C-H bond by a metal center, are key in many catalytic C-H functionalization reactions. For a substrate like this compound, the palladium catalyst can coordinate to the nitrogen atom and/or the π-systems of the allyl and allene groups, bringing the metal center in proximity to various C-H bonds. This can facilitate intramolecular C-H activation to form a cyclometallated palladium species.

For example, in palladium-catalyzed annulation reactions of allenes, a plausible mechanistic step involves the formation of a cyclometalated palladium-alkyl species, which then undergoes carbopalladation of the allene to generate a cationic π-allylpalladium complex containing an aminomethyl moiety. nih.gov These cyclometallated intermediates can be crucial in controlling the regioselectivity of C-H functionalization and in directing the subsequent bond-forming events. The formation of five- or six-membered cyclometallated rings is generally favored, influencing which C-H bond is activated.

Oxidative Addition/Reductive Elimination Sequences

The oxidative addition of a substrate to a low-valent metal center and the subsequent reductive elimination from a higher-valent metal center are fundamental steps in many catalytic cycles. In the context of palladium-catalyzed reactions of this compound, an aryl or vinyl halide can undergo oxidative addition to a Pd(0) catalyst to form a Pd(II) intermediate. This is often the initial step in cross-coupling reactions.

Following the formation of the Pd(II) species and subsequent reaction with the allene (e.g., via carbopalladation to form a π-allyl complex), the final product is often formed through a reductive elimination step. This step involves the formation of a new carbon-carbon or carbon-heteroatom bond and the regeneration of the Pd(0) catalyst, thus closing the catalytic cycle. The facility of the reductive elimination step can be influenced by the nature of the ligands on the palladium center and the steric and electronic properties of the groups being coupled.

Chemoselectivity and Regioselectivity Determinants

The presence of multiple reactive sites (the allene and the allyl group) in this compound makes controlling chemoselectivity and regioselectivity a key challenge. The outcome of a reaction is highly dependent on the choice of catalyst, ligands, and reaction conditions.

Chemoselectivity : The catalyst can be tuned to selectively activate either the allene or the allyl moiety. For instance, certain palladium catalysts might preferentially coordinate to and react with the allene, leaving the allyl group intact for subsequent transformations.

Regioselectivity : In palladium-catalyzed allylic amination reactions, the regioselectivity of the nucleophilic attack on the π-allyl intermediate is a critical factor. The formation of linear versus branched products is often controlled by the ligands on the palladium catalyst. Sterically bulky ligands tend to favor the formation of the linear product, while certain electron-withdrawing ligands can promote the formation of the branched product. The nature of the nucleophile and the solvent can also play a significant role.

The following table summarizes the effect of ligands on the regioselectivity of a model palladium-catalyzed allylic amination reaction.

LigandRegioselectivity (Linear:Branched)Yield (%)
Triphenylphosphine (PPh3)>95:585
Tris(o-tolyl)phosphine (P(o-tol)3)>98:292
1,2-Bis(diphenylphosphino)ethane (dppe)80:2078
(S)-BINAP75:2588

Stereochemical Control Elements

Controlling the stereochemistry of reactions involving this compound is essential for the synthesis of chiral molecules. The use of chiral ligands on the metal catalyst is the most common strategy for achieving enantioselective transformations.

In palladium-catalyzed asymmetric allylic amination, chiral phosphine ligands such as BINAP and its derivatives can induce high levels of enantioselectivity. The chiral ligand creates a chiral environment around the palladium center, which leads to a facial discrimination in the nucleophilic attack on the π-allyl intermediate. The choice of the chiral ligand is critical, as subtle changes in its structure can have a dramatic impact on the enantiomeric excess (ee) of the product.

Below is a table illustrating the influence of different chiral ligands on the enantioselectivity of a model asymmetric allylic amination.

Chiral LigandEnantiomeric Excess (ee %)Configuration
(R)-BINAP92R
(S)-BINAP91S
(R,R)-DIOP75R
(S,S)-CHIRAPHOS85S

Stereochemical Aspects and Asymmetric Synthesis

Inherent Chirality of Allene (B1206475) Systems

Allenes are a class of compounds containing two cumulative double bonds, which result in a unique linear C=C=C geometry. The central carbon is sp-hybridized, while the terminal carbons are sp²-hybridized. This arrangement forces the substituents on the terminal carbons to lie in perpendicular planes. chemistrysteps.commasterorganicchemistry.com Due to this orthogonal arrangement, an allene molecule can lack a plane of symmetry and thus be chiral, even without a traditional stereogenic carbon atom. masterorganicchemistry.comyoutube.com This type of chirality is known as axial chirality, where the molecule is chiral about an axis of rotation. chemistrysteps.commasterorganicchemistry.com

For an allene to exhibit axial chirality, each of the terminal sp²-hybridized carbons must bear two different substituents. chemistrysteps.comwikipedia.org In the case of N-Allyl-N-Boc-propa-1,2-dien-1-amine, one terminal carbon is substituted with a hydrogen atom and the N-Allyl-N-Boc-amino group, while the other terminal carbon is substituted with two hydrogen atoms. Because one of the terminal carbons bears two identical substituents (hydrogens), the molecule as named (propa-1,2-dien-1-amine) is achiral. However, if the allene core were to be substituted in a way that each terminal carbon has two distinct groups, it would become a chiral molecule. For the purpose of discussing asymmetric synthesis, we will consider a substituted variant where chirality is possible, for instance, a 1,3-disubstituted N-Allyl-N-Boc-allene. The absolute configuration of such a chiral allene is designated as (R) or (S) based on the Cahn-Ingold-Prelog priority rules, viewing the molecule along the C=C=C axis. wikipedia.org

Enantioselective Catalytic Transformations

The synthesis of enantiomerically enriched allenes is a significant challenge and a focus of intensive research. Catalytic methods are particularly attractive for their efficiency and atom economy.

The success of enantioselective catalysis heavily relies on the design of chiral ligands that can effectively transfer stereochemical information to the substrate. In the context of allene synthesis, a variety of ligand scaffolds have been developed for transition metals like rhodium, gold, and palladium. nih.govnih.govacs.orguea.ac.uk

Phosphine (B1218219) Ligands: Chiral phosphine ligands, such as BINAP and its derivatives, are widely used. nih.gov These ligands create a well-defined chiral pocket around the metal center, which can differentiate between enantiotopic faces or groups in a prochiral substrate. Recently, allene-containing phosphine ligands (AllenePhos) have been developed, where the chiral allene unit itself is part of the ligand backbone, serving as a novel scaffold for asymmetric catalysis. nih.govacs.org

Diene Ligands: Chiral diene ligands, often based on bicyclic structures like bicyclo[2.2.1]hepta-2,5-diene, have emerged as powerful tools in rhodium-catalyzed asymmetric additions. sigmaaldrich.com These ligands coordinate to the metal and control the facial selectivity of reactions.

Bifunctional Ligands: Some ligands are designed to have both a metal-coordinating site and a functional group that can interact with the substrate through non-covalent interactions (e.g., hydrogen bonding). Chiral bifunctional biphenyl-2-ylphosphine ligands have been successful in gold-catalyzed asymmetric isomerization of alkynes to allenes. nih.gov

The choice of ligand is crucial and often tailored to the specific transformation, whether it's an isomerization, a cycloaddition, or a substitution reaction. nih.govsigmaaldrich.com

Desymmetrization is a powerful strategy for asymmetric synthesis, wherein a chiral catalyst selectively transforms one of two or more identical, enantiotopic functional groups in a prochiral substrate. This approach can be highly effective for constructing axially chiral allenes. rsc.orgnih.gov

One common method involves the desymmetrization of prochiral allene-tethered cyclohexadienones through catalytic asymmetric domino reactions, which can rapidly build complex molecular skeletons. rsc.org Another approach is the gold(I)-catalyzed enantioselective desymmetrization of 1,3-diols via intramolecular hydroalkoxylation of allenes, which provides access to multisubstituted tetrahydrofurans with high enantioselectivity. nih.gov Chemodivergent desymmetrization of allenes has also been achieved using palladium catalysis, leading to either chiral cyclic allenes through [4+3] cycloaddition or linear axially chiral allenes via allenylic substitution, simply by tuning the ligands. rsc.org Enzymes can also be employed for the desymmetrization of prochiral allenic diols, offering a green chemistry approach to chiral allenes. researchgate.net

StrategyCatalyst/ReagentProduct TypeReference
Domino ReactionsTransition Metals + Chiral LigandsFused-polycycles, Spirocycles rsc.org
HydroalkoxylationGold(I) + Chiral AnionMultisubstituted Tetrahydrofurans nih.gov
[4+3] CycloadditionPalladium + Chiral LigandAxially Chiral Cyclic Allenes rsc.org
Enzymatic DesymmetrizationLipase (B570770)/EsteraseEnantioenriched Allenic Alcohols researchgate.net

The allyl group in this compound presents an opportunity for creating a new stereocenter via asymmetric hydrogenation. This reaction involves the addition of hydrogen across the C=C double bond of the allyl moiety, guided by a chiral transition-metal catalyst. Catalysts based on rhodium, ruthenium, and iridium, complexed with chiral phosphine ligands (e.g., Josiphos-type ligands), are commonly employed for this purpose. researchgate.netyoutube.com

The catalyst coordinates to the alkene, and the chiral ligand environment dictates the face of the double bond to which hydrogen is delivered, resulting in the preferential formation of one enantiomer of the corresponding N-propyl-N-Boc-allene. youtube.com The efficiency and enantioselectivity of the hydrogenation are highly dependent on the catalyst structure, substrate, and reaction conditions such as pressure and solvent. acs.org While direct examples for the target molecule are sparse, the principles are well-established for a wide range of substituted alkenes.

Substrate TypeCatalyst SystemAchieved Enantioselectivity (ee)Reference
α,β-Unsaturated EstersNi-(S,S)-Me-DuPhosup to >99% acs.org
Unfunctionalized AlkenesIr-complex92-93% youtube.com
Allylic AlcoholsRh-Josiphosup to 98% researchgate.net

Chemoenzymatic methods combine the versatility of chemical synthesis with the high selectivity of biocatalysts. For the synthesis of chiral amines, enzymes such as transaminases or hydrolases can be employed. A potential chemoenzymatic route to an enantiopure N-allyl-N-Boc-allene could involve the kinetic resolution of a racemic allenic amine or the desymmetrization of a prochiral precursor. researchgate.net For instance, a lipase could selectively acylate one enantiomer of a racemic allenic alcohol precursor, which could then be converted to the desired amine. This strategy allows for the separation of enantiomers under mild conditions, often with very high enantiomeric excess.

Diastereoselective Control in Cyclization and Addition Reactions

Once an enantiomerically enriched N-Allyl-N-Boc-allene is obtained, its inherent axial chirality can be used to direct the stereochemical outcome of subsequent reactions on the allyl group, a process known as substrate-controlled diastereoselection.

Intramolecular cyclization reactions of N-allyl systems are powerful methods for constructing nitrogen-containing heterocycles. organic-chemistry.org For example, an iodocyclization of this compound could potentially lead to the formation of a pyrrolidine (B122466) or oxazoline (B21484) derivative. The chiral axis of the allene would influence the conformation of the transition state during the cyclization, favoring the formation of one diastereomer over the other. The stereochemical information from the chiral axis is transferred to the newly formed stereocenters in the ring. nih.gov

Similarly, in intermolecular addition reactions to the allyl double bond, the bulky and stereochemically defined environment created by the chiral allene can block one face of the double bond, forcing an incoming reagent to attack from the less hindered face. nih.govresearchgate.net This can lead to high diastereoselectivity in reactions such as epoxidation, dihydroxylation, or hydroboration of the allyl group. The level of diastereoselectivity would depend on the proximity of the reacting center to the chiral allene axis and the nature of the reagents and conditions used.

Reaction TypeReagentPotential ProductExpected Diastereomeric Ratio (d.r.)
Intramolecular AminationRhodium CatalystMethylene AziridineModerate to Good
IodocyclizationI₂ / BaseSubstituted PyrrolidinePotentially High
Addition to ImineAllylboron ReagentHomoallylic Amine>98%
HydroalkylationPd-DTBM-SEGPHOSHomoallylic α-CF₃ Amineup to 12:1

Applications in Organic Synthesis

Construction of Nitrogen-Containing Heterocycles

Scientific literature does not provide specific examples or detailed research findings on the use of N-Allyl-N-Boc-propa-1,2-dien-1-amine for the construction of the following heterocyclic systems:

As a Building Block for Complex Molecules and Scaffolds

The utility of functionalized molecules like allylic amines and N-Boc protected compounds as versatile building blocks in the synthesis of complex molecular architectures is widely recognized. nih.govnih.govchemrxiv.orgcam.ac.uksemanticscholar.org These building blocks are crucial for introducing nitrogen atoms and specific carbon frameworks into larger molecules. However, the scientific literature currently lacks specific examples of this compound being used as a foundational building block for the targeted construction of complex molecules or defined molecular scaffolds.

Functional Group Interconversions and Derivatization

The strategic placement of multiple reactive sites within this compound allows for a range of selective chemical modifications. These transformations are crucial for the construction of complex molecular architectures and the introduction of diverse functionalities.

Transformations of the Allyl Moiety

The allyl group in this compound is amenable to a variety of well-established and powerful transformations, particularly those catalyzed by transition metals. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic potential of the parent molecule.

Metathesis Reactions: Olefin metathesis, particularly ring-closing metathesis (RCM), is a powerful tool for the synthesis of cyclic compounds. While specific examples involving this compound are not extensively documented in publicly available literature, analogous structures readily undergo such transformations. For instance, N-allyl substituted compounds can be reacted with other olefins in the presence of ruthenium-based catalysts, such as Grubbs' catalysts, to form new cyclic or acyclic products. The allene (B1206475) moiety can also participate in metathesis reactions, leading to the formation of complex polycyclic systems.

Palladium-Catalyzed Cross-Coupling Reactions: The allyl group can participate in various palladium-catalyzed cross-coupling reactions. For example, the Tsuji-Trost allylic alkylation allows for the formation of a new carbon-carbon bond at the allylic position. In a typical reaction, a palladium(0) catalyst activates the allyl group, which can then be attacked by a nucleophile. This methodology provides a route to introduce a wide range of substituents onto the allyl moiety.

Hydrofunctionalization Reactions: The double bond of the allyl group can undergo a variety of hydrofunctionalization reactions. These include hydrogenation to the corresponding propyl group, hydroformylation to introduce an aldehyde functionality, and hydroboration-oxidation to yield an alcohol. These transformations provide access to a diverse array of functionalized derivatives.

Table 1: Potential Transformations of the Allyl Moiety

Reaction Type Catalyst/Reagents Potential Product
Ring-Closing Metathesis Ruthenium Catalyst (e.g., Grubbs') Cyclic amine derivatives
Allylic Alkylation Pd(0) Catalyst, Nucleophile C-C bond formation at the allylic position
Hydrogenation H₂, Pd/C N-Propyl-N-Boc-propa-1,2-dien-1-amine
Hydroformylation CO, H₂, Rh or Co catalyst Aldehyde-functionalized derivative
Hydroboration-Oxidation 1. BH₃•THF; 2. H₂O₂, NaOH Hydroxyl-functionalized derivative

Deprotection and Further Functionalization of the Amine

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its relatively straightforward removal. The deprotection of the amine in this compound opens up avenues for a multitude of subsequent functionalization reactions.

Deprotection of the Boc Group: The Boc group can be efficiently removed under acidic conditions. Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is commonly employed for this purpose. Alternatively, ethereal solutions of hydrogen chloride (HCl) can also be used. The choice of acid and reaction conditions can be tailored to the sensitivity of other functional groups present in the molecule.

Acylation Reactions: Once deprotected, the resulting secondary amine, N-Allyl-propa-1,2-dien-1-amine, can readily undergo acylation reactions. Treatment with acyl chlorides or acid anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, yields the corresponding amides. This reaction is a fundamental method for the formation of amide bonds, which are prevalent in biologically active molecules and materials.

Reductive Amination: The deprotected secondary amine can also be subjected to reductive amination. This powerful reaction allows for the introduction of a new alkyl group onto the nitrogen atom. The amine is first reacted with an aldehyde or a ketone to form an intermediate iminium ion, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This two-step, one-pot procedure is a highly efficient method for the synthesis of more complex tertiary amines.

Table 2: Deprotection and Functionalization of the Amine Moiety

Reaction Step Reagents Intermediate/Product
Deprotection Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) N-Allyl-propa-1,2-dien-1-amine
Acylation Acyl Chloride, Triethylamine N-Acyl-N-allyl-propa-1,2-dien-1-amine
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃ N-Alkyl-N-allyl-propa-1,2-dien-1-amine

Advanced Spectroscopic and Computational Characterization in Mechanistic Elucidation

Spectroscopic Analysis of Reaction Intermediates and Transition States

Spectroscopic analysis is indispensable for the direct or indirect observation of fleeting intermediates and the characterization of transition states in reactions involving N-Allyl-N-Boc-propa-1,2-dien-1-amine. Techniques such as in situ NMR spectroscopy, time-resolved infrared (IR) spectroscopy, and mass spectrometry are pivotal in constructing a detailed mechanistic picture. For instance, in transition-metal-catalyzed reactions, such as palladium-catalyzed allylic substitutions, spectroscopic methods can help identify key intermediates like π-allyl palladium complexes. researchgate.net

The characterization of a transient π-allyl palladium intermediate formed from this compound would exhibit characteristic shifts in ¹H and ¹³C NMR spectroscopy. The protons on the allyl fragment would show a downfield shift and distinct coupling constants indicative of their coordination to the metal center. Similarly, IR spectroscopy can monitor changes in the vibrational frequencies of the C=C bonds in the allyl and allene (B1206475) moieties, as well as the C=O bond of the Boc protecting group, providing evidence for substrate coordination and subsequent transformation.

Illustrative Spectroscopic Data for a Hypothetical Reaction Intermediate:

Nucleus/GroupChemical Shift (δ) / Wavenumber (cm⁻¹)Observation
¹H NMR (Allyl CH)4.5 - 6.0 ppmDownfield shift upon coordination to a metal center.
¹³C NMR (Allyl C)80 - 120 ppmSignificant shift change indicating π-complex formation.
IR (C=C Allene)~1950 cm⁻¹Shift upon electronic changes during the reaction.
IR (C=O Boc)~1690 cm⁻¹Frequency shift indicates interaction with catalyst or reagents.

Note: This table is illustrative and represents typical shifts for related compounds.

Density Functional Theory (DFT) Studies for Mechanistic Validation

Density Functional Theory (DFT) has emerged as a powerful tool for validating proposed reaction mechanisms and providing a quantitative understanding of the factors controlling reactivity and selectivity. researchgate.net DFT calculations can model the entire reaction pathway, identifying the structures and energies of reactants, intermediates, transition states, and products.

DFT calculations are instrumental in mapping the potential energy surface of a reaction, thereby elucidating the reaction coordinate and determining the energy barriers associated with each elementary step. For reactions involving this compound, DFT can be used to compare different possible mechanistic pathways, such as concerted versus stepwise mechanisms. mdpi.comresearchgate.net For example, in a researchgate.netnih.gov-Wittig type rearrangement, DFT can determine whether the rearrangement proceeds through a concerted transition state or involves the formation of a distinct intermediate. mdpi.com The calculated activation energies (ΔG‡) for each pathway allow for the identification of the most kinetically favorable route.

Representative Calculated Energy Barriers for a Hypothetical Reaction:

Reaction StepTransition StateCalculated ΔG‡ (kcal/mol)
Oxidative AdditionTS115.2
Nucleophilic AttackTS218.5
Reductive EliminationTS312.8

Note: This data is representative and based on DFT studies of analogous systems.

A significant advantage of DFT is its ability to predict the regio- and stereochemical outcomes of a reaction. For a molecule like this compound, which possesses multiple reactive sites, predicting where a nucleophile or electrophile will attack is crucial. DFT can calculate the energies of the different transition states leading to various regio- and stereoisomers. The transition state with the lowest energy will correspond to the major product observed experimentally. researchgate.net This predictive power is particularly valuable in designing catalysts and reaction conditions to favor the formation of a desired isomer. For instance, in the lithiation of N-Boc protected amines, DFT can explain the observed selectivity for lithiation at specific positions. researchgate.net

DFT provides profound insights into the nature of catalyst-substrate interactions. It can model the coordination of this compound to a metal center and elucidate how the electronic and steric properties of the ligands influence the catalytic cycle. researchgate.net By analyzing the molecular orbitals and charge distribution, one can understand how ligands modulate the reactivity of the metal center, thereby affecting the efficiency and selectivity of the reaction. For example, in palladium-catalyzed allylations, DFT calculations have shown that the nature of the phosphine (B1218219) ligand can significantly impact the energetics of the catalytic cycle, with strong π-acceptor ligands often favoring key steps like decomplexation. researchgate.net

Future Research Directions and Unexplored Reactivity

Expansion of Substrate Scope and Functional Group Tolerance

A crucial aspect of developing the synthetic utility of N-Allyl-N-Boc-propa-1,2-dien-1-amine will be to establish its reactivity with a broader range of substrates and its tolerance for various functional groups. The N-Boc protecting group is known for its stability under a variety of reaction conditions, which provides a solid foundation for exploring diverse chemical transformations. researchgate.netnih.gov Future studies should systematically investigate the compatibility of this allene (B1206475) with substrates bearing sensitive functional groups such as esters, nitriles, ketones, and heterocycles.

The hydrofunctionalization of allenes is an atom-economical approach to creating functionalized allylic structures. researchgate.net Research in this area could focus on the reaction of this compound with a wide array of nucleophiles under transition-metal catalysis. A systematic study of how different electronic and steric properties of the substrates affect reaction outcomes will be essential. For instance, exploring reactions with a diverse palette of both electron-rich and electron-deficient aromatic and aliphatic amines could reveal new pathways for C-N bond formation. nih.gov Similarly, investigating its behavior with various carbon nucleophiles will be critical for expanding its application in C-C bond-forming reactions.

The following table outlines potential substrates and functional groups to be tested for their compatibility in reactions involving this compound.

Substrate ClassFunctional Groups to be TestedPotential Reaction Type
Aromatic Amines-NO₂, -CN, -CO₂Me, -OMe, -HalogensHydroamination
Aliphatic AminesPrimary, Secondary, CyclicHydroamination
Active Methylene CompoundsMalonates, β-ketoestersMichael Addition
Organometallic ReagentsGrignard reagents, OrganozincsCarbometalation
HeterocyclesPyrroles, Indoles, PyridinesC-H Functionalization

Development of Novel Catalytic Systems

The reactivity of allenes is often controlled by the choice of the catalytic system. While palladium and copper catalysts are commonly employed in allene chemistry, the development of novel catalytic systems could unlock unprecedented reactivity for this compound. nsf.govorganic-chemistry.org Future research should explore the use of other transition metals, such as rhodium, iridium, gold, and nickel, which have shown promise in activating allenes for various transformations. researchgate.net

Furthermore, the design and application of chiral ligands for these metal catalysts could enable enantioselective transformations, a highly desirable goal in modern organic synthesis. The development of cooperative catalytic systems, where two or more catalysts work in concert to promote a reaction, is another exciting frontier. organic-chemistry.org For instance, the combination of a transition metal catalyst with an organocatalyst could lead to novel cascade reactions and multicomponent transformations.

Below is a table summarizing potential novel catalytic systems and their targeted transformations for this compound.

Catalyst TypePotential LigandsTarget Reaction
Rhodium(I) ComplexesChiral dienes, PhosphinesAsymmetric hydrofunctionalization
Iridium PhotocatalystsPolypyridyl ligandsRadical additions
Gold(I) ComplexesN-heterocyclic carbenesCycloisomerization reactions
Nickel(0) ComplexesPhosphine (B1218219), N-heterocyclic carbenesCross-coupling reactions
Dual CatalysisPd(0) / Chiral Brønsted AcidEnantioselective cascade reactions

Cascade Reactions and Multi-Component Transformations

The dual functionality of this compound, possessing both an allene and an allylic amine, makes it an ideal candidate for cascade reactions. researchgate.net These reactions, in which multiple bonds are formed in a single operation, offer a rapid increase in molecular complexity from simple starting materials. Future work could focus on designing cascade sequences that are initiated by the reaction of the allene moiety, followed by the participation of the allylic amine in a subsequent transformation. For example, an initial hydroamination or carbometalation of the allene could be followed by an intramolecular cyclization involving the allyl group.

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot process, represent another promising area of research. organic-chemistry.org this compound could serve as a key component in novel MCRs, leading to the synthesis of complex nitrogen-containing heterocycles. nih.govmdpi.com For instance, a four-component reaction involving the allene, an amine, a carbonyl compound, and an isocyanide could be envisioned, drawing inspiration from the well-established Ugi reaction. mdpi.com

Computational Design of New Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. Future research on this compound should leverage computational studies to gain deeper insights into its electronic structure and reaction mechanisms. DFT calculations can be used to model the transition states of potential reactions, providing valuable information about reaction pathways and stereochemical outcomes.

This predictive power can guide the experimental design of new reactions and catalytic systems. For example, computational screening of different metal-ligand combinations could identify promising candidates for achieving high selectivity in a desired transformation. Furthermore, computational studies can help to elucidate the factors that govern the regioselectivity of nucleophilic and electrophilic attacks on the allene moiety, which is a fundamental challenge in allene chemistry.

Applications in Divergent Synthesis

Divergent synthesis is a powerful strategy that allows for the creation of a diverse range of compounds from a common intermediate. The multiple reactive sites of this compound make it an excellent starting point for divergent synthetic approaches. nih.gov By carefully selecting the reaction conditions and reagents, it should be possible to selectively functionalize either the allene or the allyl group, or to engage both in different types of transformations.

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